molecular formula C20H17N3O2S B11584563 N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11584563
M. Wt: 363.4 g/mol
InChI Key: UXPGCLOPEZQZTL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3-methyl-1-phenyl-2-thiophenecarboxylic acid can lead to the formation of the desired pyrazole derivative. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide stands out due to its unique thieno[2,3-c]pyrazole core, which imparts distinct electronic and steric properties. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-8-10-16(25-2)11-9-14)26-20(17)23(22-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)

InChI Key

UXPGCLOPEZQZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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